3-(Benzenesulfonyl)-4-(2-methylpiperidin-1-yl)quinoline

Description

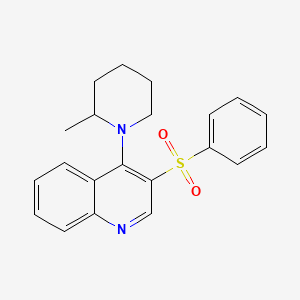

3-(Benzenesulfonyl)-4-(2-methylpiperidin-1-yl)quinoline is a quinoline derivative functionalized with a benzenesulfonyl group at position 3 and a 2-methylpiperidine moiety at position 2. Quinoline derivatives are widely studied for their diverse pharmacological properties, including antimicrobial, anticancer, and kinase inhibitory activities.

Key structural attributes include:

- Quinoline backbone: A bicyclic aromatic system with nitrogen at position 1.

- Position 4: 2-Methylpiperidin-1-yl group, introducing a chiral center and modulating steric bulk.

Properties

IUPAC Name |

3-(benzenesulfonyl)-4-(2-methylpiperidin-1-yl)quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2S/c1-16-9-7-8-14-23(16)21-18-12-5-6-13-19(18)22-15-20(21)26(24,25)17-10-3-2-4-11-17/h2-6,10-13,15-16H,7-9,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEEPSNCMIYHREE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-4-(2-methylpiperidin-1-yl)quinoline typically involves multi-step organic reactions. One common approach starts with the quinoline core, which is then functionalized through sulfonylation and subsequent substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility. The choice of solvents, reagents, and reaction conditions is crucial to ensure the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-4-(2-methylpiperidin-1-yl)quinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The benzenesulfonyl and piperidinyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophilic or electrophilic reagents, depending on the desired substitution, are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated compounds.

Scientific Research Applications

3-(Benzenesulfonyl)-4-(2-methylpiperidin-1-yl)quinoline has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

Industry: It may be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Benzenesulfonyl)-4-(2-methylpiperidin-1-yl)quinoline involves its interaction with molecular targets such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites, while the piperidinyl group may enhance binding affinity and specificity. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Physicochemical Properties

The table below compares 3-(Benzenesulfonyl)-4-(2-methylpiperidin-1-yl)quinoline with structurally related compounds from the evidence:

*Molecular weight estimated based on analogues.

Key Observations

Sulfonyl Group Modifications

- Target vs. BB90881 : The ethyl substitution on the benzenesulfonyl group in BB90881 increases lipophilicity compared to the unsubstituted benzenesulfonyl group in the target compound. This may enhance membrane permeability but reduce aqueous solubility .

- Target vs.

Piperidine Substituent Position

- Target (2-methylpiperidine) vs. BB90881 (4-methylpiperidine) : The position of the methyl group on the piperidine ring affects steric hindrance. The 2-methyl configuration in the target compound may restrict rotational freedom compared to the 4-methyl isomer in BB90881, influencing receptor-binding selectivity .

Quinoline Backbone Modifications

- Target vs.

Implications for Research and Development

While specific pharmacological data for the target compound are unavailable in the provided evidence, structural comparisons suggest:

Bioavailability: The benzenesulfonyl group in the target compound may improve solubility relative to non-sulfonated analogues (e.g., the chloro-pyrrolidine derivative in ) but could limit blood-brain barrier penetration.

Synthetic Accessibility : The 2-methylpiperidine substituent in the target compound may pose synthetic challenges due to stereochemical control, whereas analogues like BB90881 with 4-methylpiperidine might be easier to synthesize .

Structure-Activity Relationships (SAR) : Subtle changes in sulfonyl substituents (e.g., ethyl vs. hydrogen) or piperidine methylation patterns could significantly impact potency or selectivity in kinase inhibition or antimicrobial activity.

Biological Activity

3-(Benzenesulfonyl)-4-(2-methylpiperidin-1-yl)quinoline is a compound belonging to the quinoline family, noted for its diverse biological activities and potential applications in medicinal chemistry. Its structure, characterized by a benzenesulfonyl group and a 2-methylpiperidin-1-yl moiety, contributes to its unique properties, including enzyme inhibition and potential therapeutic effects against various diseases.

The primary mechanism of action for this compound involves its ability to bind to the active sites of specific enzymes. This binding inhibits enzyme function, disrupting cellular signaling pathways and leading to various biological effects. Research indicates that this compound may be particularly effective in treating conditions related to inflammation and cancer due to its selective inhibition of critical enzymes involved in disease pathways.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Enzyme Inhibition : The compound acts as a potent inhibitor of specific enzymes, which may lead to therapeutic benefits in conditions like cancer and inflammatory diseases.

- Anticancer Properties : Preliminary studies suggest that it may exert anticancer effects by modulating pathways associated with tumor growth and metastasis.

- Anti-inflammatory Effects : Its ability to inhibit enzymes involved in inflammatory responses positions it as a candidate for treating inflammatory disorders.

Enzyme Inhibition Studies

In vitro studies have demonstrated that this compound effectively inhibits various enzymes. For instance, it has shown significant inhibitory activity against certain kinases implicated in cancer progression. The compound's selectivity for these targets enhances its potential as a therapeutic agent with reduced off-target effects.

Anticancer Research

A study investigating the anticancer properties of this compound revealed that it significantly reduces cell viability in several cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest, suggesting its utility as an anticancer drug candidate. Notably, the compound exhibited low cytotoxicity towards normal cells, highlighting its therapeutic potential .

Anti-inflammatory Activity

Further research has indicated that this compound possesses anti-inflammatory properties. In animal models of inflammation, treatment with the compound resulted in decreased levels of pro-inflammatory cytokines, suggesting a mechanism that could be beneficial for conditions such as rheumatoid arthritis or inflammatory bowel disease.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-(2-Methylpiperidin-1-yl)quinoline | Lacks the benzenesulfonyl group | Moderate enzyme inhibition |

| 3-(Benzenesulfonyl)quinoline | Similar structure but without piperidine moiety | Limited anticancer activity |

| 3-(Benzenesulfonyl)-4-(4-methylpiperidine)quinoline | Similar structure; different piperidine position | Enhanced enzyme inhibition |

The presence of both the benzenesulfonyl and piperidine groups in this compound contributes to its distinct chemical and biological properties, making it more effective than its analogs.

Q & A

Q. Optimization Strategies :

- Temperature Control : Higher temperatures (80–120°C) accelerate substitution reactions but may increase side products.

- Solvent Choice : DMF enhances solubility of aromatic intermediates, while dichloromethane is preferred for acid-sensitive steps.

- Catalysts : Use phase-transfer catalysts (e.g., TBAB) to improve yields in heterogeneous reactions.

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to achieve >95% purity .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Contradictions often arise from:

- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms.

- Compound Purity : Impurities from incomplete sulfonylation or piperidine substitution can skew results.

Q. Methodological Approaches :

Orthogonal Assays : Validate anticancer activity using both MTT and clonogenic assays.

Structural Confirmation : Employ high-resolution mass spectrometry (HR-MS) and X-ray crystallography (e.g., SHELX refinement ) to confirm batch consistency.

Computational Modeling : Use molecular docking (AutoDock Vina) to compare binding modes across studies and identify key interactions (e.g., sulfonyl group with kinase ATP pockets) .

Basic: Which analytical techniques are essential for confirming the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions (e.g., benzenesulfonyl at C3, 2-methylpiperidine at C4).

- Mass Spectrometry (MS) : HR-MS to confirm molecular ion ([M+H]+) and detect trace impurities.

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment.

- X-ray Crystallography : SHELXL refinement to resolve stereochemical ambiguities in the quinoline core .

Advanced: How should researchers design structure-activity relationship (SAR) studies to explore modifications in this compound?

Answer:

Key Modifications to Test :

- Benzenesulfonyl Group : Replace with toluenesulfonyl or naphthalenesulfonyl to assess hydrophobic interactions.

- 2-Methylpiperidine : Compare with 3-methyl or 4-ethylpiperidine analogs for steric effects.

Q. Experimental Design :

Synthetic Library : Prepare 10–15 analogs via parallel synthesis.

Biological Screening : Test against a panel of kinase inhibitors (e.g., EGFR, VEGFR) using IC50 determinations.

Computational Support : Perform density functional theory (DFT) calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with activity trends .

Basic: What are common impurities formed during synthesis, and how can they be mitigated?

Answer:

Common Impurities :

- Incomplete Sulfonylation : Residual 4-chloroquinoline detected via TLC (Rf = 0.5 in ethyl acetate/hexane).

- Oxidation Byproducts : Quinoline N-oxide derivatives formed under prolonged reflux.

Q. Mitigation Strategies :

- Reaction Monitoring : Use TLC or inline IR spectroscopy to track sulfonylation completion.

- Reducing Agents : Add ascorbic acid to minimize oxidation during piperidine substitution .

Advanced: What methodologies are recommended for assessing metabolic stability and toxicity in early-stage studies?

Answer:

In Vitro Microsomal Assays : Incubate with human liver microsomes (HLMs) and quantify remaining compound via LC-MS/MS. Calculate half-life (t1/2) and intrinsic clearance (Clint).

CYP450 Inhibition Screening : Test against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates.

In Silico Toxicity Prediction : Tools like ProTox-II to flag potential hepatotoxicity or mutagenicity risks.

Zebrafish Models : Acute toxicity (LC50) and teratogenicity assays for preliminary in vivo validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.